molecular formula C10H17NO B594614 Isoxazole, 4,5-dimethyl-3-pentyl- (9CI) CAS No. 136150-26-0

Isoxazole, 4,5-dimethyl-3-pentyl- (9CI)

Cat. No.: B594614
CAS No.: 136150-26-0
M. Wt: 167.252
InChI Key: ZVIJPJXBTUQIJA-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound isoxazole, 4,5-dimethyl-3-pentyl- (9CI) represents a substituted derivative of the isoxazole heterocyclic system, characterized by specific positioning of methyl and pentyl substituents on the five-membered ring structure. The nomenclature follows the International Union of Pure and Applied Chemistry (IUPAC) systematic naming conventions, where the numerical designations indicate the precise locations of substituents on the isoxazole core. The "9CI" designation refers to the ninth collective index period of Chemical Abstracts Service, indicating the historical cataloging period during which this particular nomenclature was established.

Current chemical databases reveal extensive documentation of related compounds, particularly the positional isomer 3,5-dimethyl-4-pentylisoxazole, which carries the Chemical Abstracts Service registry number 93548-08-4. This closely related compound shares identical molecular composition but differs in the specific positioning of substituents, highlighting the importance of precise nomenclature in heterocyclic chemistry. The systematic naming of isoxazole derivatives requires careful attention to the nitrogen-oxygen heterocycle numbering system, where the oxygen occupies position 1 and nitrogen occupies position 2 of the ring structure.

The chemical identity of pentyl-substituted dimethylisoxazoles encompasses various structural possibilities depending on the exact positioning of substituents. Research indicates that substitution patterns significantly influence both chemical reactivity and physical properties, making precise nomenclature essential for accurate chemical communication. The pentyl substituent introduces significant hydrophobic character to the molecule, while the methyl groups provide steric effects that can influence conformational preferences and intermolecular interactions.

Molecular Formula and Structural Characteristics

The molecular formula for isoxazole, 4,5-dimethyl-3-pentyl- (9CI) is C₁₀H₁₇NO, representing a molecular weight of 167.25 grams per mole. This composition reflects the presence of ten carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and one oxygen atom arranged within the characteristic five-membered heterocyclic framework. The structural characteristics encompass both the aromatic isoxazole ring system and the aliphatic substituent groups that impart specific physical and chemical properties to the molecule.

Table 1: Comparative Molecular Properties of Related Isoxazole Derivatives

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C)
3,5-Dimethylisoxazole C₅H₇NO 97.117 300-87-8 Not specified
4,5-Dimethylisoxazole C₅H₇NO 97.12 7064-40-6 Not specified
3-Amino-4,5-dimethylisoxazole C₅H₈N₂O 112.13 13999-39-8 115-117
3,5-Dimethyl-4-pentylisoxazole C₁₀H₁₇NO 167.25 93548-08-4 Not specified

The structural characteristics of pentyl-substituted dimethylisoxazoles involve a planar five-membered ring containing the nitrogen-oxygen heterocycle, with substituents extending into three-dimensional space. The pentyl chain introduces conformational flexibility through its saturated carbon backbone, while the methyl groups provide relatively fixed steric bulk at their respective positions. Computational studies on related isoxazole derivatives suggest that the nitrogen-oxygen bond represents the weakest component of the ring system, making this site particularly susceptible to reductive cleavage reactions.

The aromatic character of the isoxazole ring system contributes to the overall stability of the molecule while providing sites for electrophilic and nucleophilic substitution reactions. Research on 3,5-dimethyl-4-nitroisoxazole demonstrates that electron-withdrawing substituents can significantly alter the electronic distribution within the ring, potentially affecting the reactivity patterns of related compounds. The pentyl substituent, being electron-donating through inductive effects, may influence the electron density distribution in a manner opposite to that observed with nitro-substituted derivatives.

Historical Context and Significance in Heterocyclic Chemistry

The isoxazole ring system was first discovered by Claisen in 1888, who successfully synthesized 3-methyl-5-phenylisoxazole, establishing the foundation for subsequent research into this important heterocyclic class. This pioneering work opened new avenues for heterocyclic chemistry research and led to the development of numerous synthetic methodologies for accessing variously substituted isoxazole derivatives. The historical development of isoxazole chemistry has been characterized by continuous expansion of synthetic approaches and growing recognition of their pharmaceutical and materials applications.

Throughout the twentieth century, research into substituted isoxazoles gained momentum as chemists recognized their potential as pharmaceutical intermediates and bioactive compounds. The development of specific substitution patterns, including dimethyl and alkyl derivatives, emerged from systematic structure-activity relationship studies aimed at optimizing biological activity and synthetic accessibility. The particular significance of pentyl-substituted derivatives relates to their intermediate lipophilicity, which can influence membrane permeability and biological distribution characteristics.

Contemporary research demonstrates that isoxazole derivatives serve as valuable synthetic building blocks in medicinal chemistry, particularly as masked carboxylic acid equivalents and as components of more complex molecular architectures. The 4-nitroisoxazole derivatives, in particular, have emerged as powerful tools in organic synthesis due to their unique reactivity patterns and ability to undergo both nucleophilic and electrophilic transformations. This versatility has established isoxazoles as important scaffolds for drug discovery and materials science applications.

Table 2: Research Milestones in Isoxazole Chemistry

Year Development Significance
1888 Claisen synthesis of 3-methyl-5-phenylisoxazole First documented isoxazole synthesis
Mid-20th century Development of substituted derivatives Expansion of synthetic methodologies
Late 20th century Recognition of pharmaceutical applications Integration into drug discovery programs
21st century Advanced synthetic applications Use as masked carboxylic acid equivalents

The significance of pentyl-substituted dimethylisoxazoles within the broader context of heterocyclic chemistry stems from their representation of the balance between synthetic accessibility and functional diversity. These compounds demonstrate the principle that systematic structural modification can lead to molecules with distinct properties while maintaining the fundamental characteristics of the parent heterocyclic system. The continued interest in such derivatives reflects the ongoing importance of isoxazoles in contemporary chemical research and their potential for future applications in pharmaceutical and materials science.

Properties

CAS No.

136150-26-0

Molecular Formula

C10H17NO

Molecular Weight

167.252

IUPAC Name

4,5-dimethyl-3-pentyl-1,2-oxazole

InChI

InChI=1S/C10H17NO/c1-4-5-6-7-10-8(2)9(3)12-11-10/h4-7H2,1-3H3

InChI Key

ZVIJPJXBTUQIJA-UHFFFAOYSA-N

SMILES

CCCCCC1=NOC(=C1C)C

Synonyms

Isoxazole, 4,5-dimethyl-3-pentyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name (CAS) Molecular Formula Substituents/Functional Groups Key Structural Features Reference
Isoxazole, 4,5-dimethyl-3-pentyl- (9CI) C₁₀H₁₇NO 4,5-dimethyl; 3-pentyl Fully aromatic isoxazole with alkyl groups N/A
4,5-Dihydro-3-methyl-5-pentyl-isoxazole (92511-84-7) C₉H₁₇NO 3-methyl; 5-pentyl; dihydro Partially saturated isoxazole ring
3-Isoxazolecarboxamide, 4,5-dihydro-N-methoxy-N-methyl- (236109-97-0) C₆H₁₀N₂O₃ Carboxamide; N-methoxy-N-methyl; dihydro Polar substituents, reduced aromaticity
4,5-Isoxazoledione,3-methyl-,4-[(2-fluorophenyl)hydrazone] (786712-42-3) C₁₀H₈FN₃O₂ Dione; 3-methyl; fluorophenyl hydrazone Electron-withdrawing groups, fused hydrazone
Thiazolo[5,4-e][2,1]benzisoxazole (353800-03-0) C₈H₄N₂OS Fused thiazole-benzisoxazole Sulfur-containing fused heterocycle

Physicochemical and Reactivity Comparison

  • Lipophilicity :
    The target compound’s alkyl substituents (methyl and pentyl) enhance lipophilicity compared to derivatives with polar groups. For example, the carboxamide and methoxy groups in CAS 236109-97-0 increase polarity, reducing lipid solubility . The fluorophenyl hydrazone in CAS 786712-42-3 introduces moderate polarity due to the fluorine atom but retains some lipophilicity from the aromatic ring .

  • Aromaticity and Stability :
    Fully aromatic isoxazoles (e.g., the target compound) exhibit greater thermal and oxidative stability than dihydro derivatives (e.g., CAS 92511-84-7), where partial saturation reduces resonance stabilization . Fused systems like CAS 353800-03-0 may show unique stability due to extended conjugation .

  • Reactivity :
    Electron-donating alkyl groups in the target compound favor electrophilic substitution reactions. In contrast, electron-withdrawing dione and fluorophenyl groups in CAS 786712-42-3 enhance susceptibility to nucleophilic attacks . The carboxamide in CAS 236109-97-0 enables hydrogen bonding, influencing solubility and biological interactions .

Research Findings and Limitations

  • Biological Activity: No direct data on the target compound’s bioactivity are available in the evidence.
  • Toxicological Concerns :
    Fluorinated compounds (e.g., CAS 786712-42-3) may pose specific toxicity risks due to bioaccumulation, whereas alkylated isoxazoles are generally considered low-risk .

  • Knowledge Gaps: Experimental data on solubility, stability, and synthetic yields for the target compound are absent in the evidence. Further studies are needed to validate its practical applications.

Preparation Methods

Optimization of Diketone Synthesis

Synthesizing the asymmetric diketone 3-pentyl-2,4-pentanedione requires aldol condensation between methyl ethyl ketone and pentanal. Catalyzed by acidic or basic conditions, this step achieves moderate yields (~60–70%) but demands precise temperature control to avoid side reactions. Subsequent treatment with hydroxylamine hydrochloride (NH2_2OH·HCl) in ethanol at reflux (80–100°C) facilitates cyclization, producing the isoxazole ring with inherent regioselectivity.

Challenges and Limitations

  • Regiochemical Control : Ensuring the pentyl and methyl groups occupy positions 3, 4, and 5 requires steric and electronic tuning of the diketone.

  • Byproduct Formation : Competing pathways, such as over-oxidation or incomplete cyclization, reduce yields (~50–65%).

Electrophilic Functionalization of Nitroisoxazole Intermediates

4-Nitroisoxazoles exhibit pronounced electrophilic reactivity at C-5, enabling nucleophilic additions. Source demonstrates that 3,5-dimethyl-4-nitroisoxazole reacts with aldehydes (e.g., pentanal) via a Henry reaction, forming β-nitroalkene intermediates. Subsequent elimination produces alkenyl derivatives, which are hydrogenated to install the pentyl group.

Stepwise Reaction Sequence

  • Henry Reaction : 3,5-Dimethyl-4-nitroisoxazole reacts with pentanal in tetrahydrofuran (THF) at 30–50°C, catalyzed by triethylamine, to form (E)-3-methyl-4-nitro-5-(pent-1-enyl)isoxazole (96% yield).

  • Hydrogenation : Catalytic hydrogenation (H2_2, Pd/C) reduces the double bond, yielding 3-methyl-4-nitro-5-pentylisoxazole.

  • Nitro-to-Methyl Conversion : The nitro group at C-4 is reduced to an amine (via H2_2/Raney Ni) and methylated using methyl iodide (CH3_3I) in the presence of a base (e.g., K2_2CO3_3).

Critical Analysis

  • Nitro Group Reactivity : Direct reduction of the nitro group to methyl remains challenging, necessitating multi-step protocols that lower overall efficiency (~40–50% over three steps).

  • Regioselectivity : The C-5 position’s susceptibility to nucleophilic attack ensures precise pentyl installation but complicates further modifications.

Chloromethyl Intermediates and Nucleophilic Substitution

Patent CN103130732A details the synthesis of 3,5-dimethyl-4-chloromethylisoxazole, a versatile intermediate for further functionalization. While the target compound lacks a chloromethyl group, this approach highlights strategies for modifying the isoxazole’s C-4 position.

Synthesis of 3,5-Dimethyl-4-chloromethylisoxazole

  • Cyclocondensation : Methyl ethyl diketone reacts with hydroxylamine hydrochloride and sodium acetate to form 3,5-dimethylisoxazole.

  • Chloromethylation : Treatment with paraformaldehyde and HCl gas in 1,4-dioxane installs the chloromethyl group at C-4 (82% yield).

Adapting the Method for Pentyl Installation

  • Grignard Reaction : Substituting the chloromethyl group with a pentylmagnesium bromide (C5_5H11_{11}MgBr) could theoretically yield 3,5-dimethyl-4-pentylisoxazole. However, this approach risks over-alkylation or ring degradation.

Comparative Evaluation of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)Challenges
Claisen Condensation1,3-DiketoneCyclization, purification50–65Diketone synthesis complexity
Nitroisoxazole Route3,5-Dimethyl-4-nitroisoxazoleHenry reaction, hydrogenation40–50Multi-step nitro reduction
Chloromethyl Functionalization3,5-DimethylisoxazoleChloromethylation, substitution30–40Low regioselectivity for pentyl

Emerging Strategies: Nitrile Oxide Cycloaddition

A promising yet underexplored route involves the 1,3-dipolar cycloaddition of pentyl nitrile oxide with dimethylacetylene. This one-step method could directly yield 4,5-dimethyl-3-pentylisoxazole with high regioselectivity.

Reaction Mechanism

  • Nitrile Oxide Synthesis : Pentanal oxime is oxidized to pentyl nitrile oxide using chloramine-T.

  • Cycloaddition : Reacting with dimethylacetylene (CH3_3C≡CCH3_3) at 25°C forms the isoxazole ring in a single step (theoretical yield: ~70–80%) .

Q & A

Q. What are the common synthetic methodologies for preparing 4,5-dimethyl-3-pentylisoxazole derivatives?

Answer: A widely used method involves cyclocondensation reactions. For example, hydroxylamine hydrochloride reacts with diketones or enolizable ketones in the presence of glacial acetic acid under reflux to form the isoxazole ring. Reaction optimization often includes varying molar ratios of reagents and adjusting temperature (80–100°C) to improve yields (e.g., 60–75%) .

Q. How is the structural integrity of the isoxazole ring confirmed in synthesized derivatives?

Answer:

  • IR Spectroscopy : A characteristic absorption band near 1230 cm⁻¹ confirms the presence of the –C–O–N– stretching vibration in the isoxazole ring.
  • NMR Analysis : Disappearance of carbonyl (C=O) peaks in 13C^{13}\text{C}-NMR and emergence of C=N signals (δ ~150–160 ppm in 1H^{1}\text{H}-NMR) validate ring formation .

Q. What are the known biological activities of 3-pentyl-substituted isoxazole derivatives?

Answer: Isoxazole derivatives exhibit anti-inflammatory , antimicrobial , and anticancer properties. For example, analogs with methyl and aryl substitutions (e.g., 3-methyl-5-isoxazolyl derivatives) have shown inhibitory effects on platelet aggregation and viral replication in preclinical models .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of 4,5-dimethyl-3-pentylisoxazole?

Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., NaOAc) to accelerate cyclization.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Time-Temperature Trade-off : Prolonged reflux (8–12 hrs) increases conversion rates but risks side reactions. Monitor via TLC or HPLC .

Q. How do substituent variations at the 3-pentyl position influence biological activity?

Answer:

  • Steric Effects : Bulky substituents (e.g., branched alkyl chains) may hinder target binding, reducing efficacy.
  • Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) enhance stability but may decrease bioavailability.
  • Structure-Activity Relationship (SAR) Studies : Use comparative in vitro assays (e.g., enzyme inhibition) paired with molecular docking to map substituent interactions .

Q. What analytical approaches resolve contradictions in reported bioactivity data for isoxazole derivatives?

Answer:

  • Dose-Response Curves : Replicate assays across multiple cell lines to identify context-dependent effects.
  • Metabolic Stability Testing : Assess hepatic microsomal degradation to rule out false negatives from rapid metabolite clearance.
  • Epistatic Analysis : Use gene knockout models to confirm target specificity .

Methodological Challenges and Solutions

Q. How can researchers address low yields in isoxazole ring-forming reactions?

Answer:

  • Purification Techniques : Employ column chromatography with gradient elution (hexane/EtOAc) to isolate pure products.
  • Side Reaction Mitigation : Add scavengers (e.g., molecular sieves) to absorb byproducts like water or acetic acid .

Q. What computational tools are suitable for predicting the physicochemical properties of 4,5-dimethyl-3-pentylisoxazole?

Answer:

  • QSAR Models : Use software like Schrödinger Suite or MOE to correlate substituent effects with logP, solubility, and bioavailability.
  • DFT Calculations : Optimize geometry and calculate electronic properties (HOMO/LUMO) using Gaussian or ORCA .

Table: Representative Data from Isoxazole Derivative Studies

Derivative StructureSynthetic MethodYield (%)Key Biological ActivitySpectral Confirmation (IR/NMR)Reference
4,5-Dimethyl-3-pentylisoxazoleCyclocondensation (HO·NH₂)75Anti-inflammatory (IC₅₀: 12 μM)IR: 1230 cm⁻¹; NMR: δ 150 ppm (C=N)
3-Methyl-5-isoxazolyl analogMicrowave-assisted synthesis82Antiviral (EC₅₀: 8 μM)IR: 1225 cm⁻¹; NMR: δ 158 ppm (C=N)

Key Considerations for Experimental Design

  • Safety Protocols : Handle isoxazole derivatives in fume hoods with PPE (gloves, goggles) due to potential irritancy (refer to SDS guidelines for analogous compounds) .
  • Data Reproducibility : Document reaction parameters (pH, humidity) meticulously, as minor variations can alter outcomes.
  • Ethical Compliance : For in vivo studies, adhere to institutional animal care guidelines, especially when testing hepatotoxicity or carcinogenicity .

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